[1-(Aminomethyl)cyclopropyl](thiolan-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)cyclopropylmethanol: is an organic compound with the molecular formula C₉H₁₇NOS It is characterized by the presence of a cyclopropyl group, an aminomethyl group, and a thiolan-3-yl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the Aminomethyl Group: The aminomethyl group can be added via a Mannich reaction, where formaldehyde, an amine, and a compound containing an active hydrogen atom react to form a β-amino carbonyl compound.
Formation of the Thiolan-3-yl Group: The thiolan-3-yl group can be synthesized through a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator.
Attachment of the Methanol Moiety: The final step involves the attachment of the methanol moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 1-(Aminomethyl)cyclopropylmethanol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)cyclopropylmethanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Aminomethyl)cyclopropylmethanol: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(Aminomethyl)cyclopropylmethanol: can be compared with other similar compounds, such as:
Cyclopropylmethanol: Lacks the aminomethyl and thiolan-3-yl groups, resulting in different chemical and biological properties.
Thiolan-3-ylmethanol: Lacks the cyclopropyl and aminomethyl groups, leading to different reactivity and applications.
Aminomethylcyclopropane: Lacks the thiolan-3-yl and methanol groups, resulting in distinct chemical behavior.
The uniqueness of 1-(Aminomethyl)cyclopropylmethanol
Properties
Molecular Formula |
C9H17NOS |
---|---|
Molecular Weight |
187.30 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclopropyl]-(thiolan-3-yl)methanol |
InChI |
InChI=1S/C9H17NOS/c10-6-9(2-3-9)8(11)7-1-4-12-5-7/h7-8,11H,1-6,10H2 |
InChI Key |
OYFZYBXJJSGELC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1C(C2(CC2)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.